(1R,2R)-1-Methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
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Overview
Description
rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H9ClF3N. This compound is characterized by the presence of a cyclopropane ring substituted with a methyl group and a trifluoromethyl group, as well as an amine group. The hydrochloride salt form enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the trifluoromethyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
- rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
Uniqueness
rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring. The presence of both a methyl and a trifluoromethyl group imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to other similar compounds.
Properties
Molecular Formula |
C5H9ClF3N |
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Molecular Weight |
175.58 g/mol |
IUPAC Name |
(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c1-4(9)2-3(4)5(6,7)8;/h3H,2,9H2,1H3;1H/t3-,4-;/m1./s1 |
InChI Key |
GIXPVZPEVPWBKB-VKKIDBQXSA-N |
Isomeric SMILES |
C[C@]1(C[C@H]1C(F)(F)F)N.Cl |
Canonical SMILES |
CC1(CC1C(F)(F)F)N.Cl |
Origin of Product |
United States |
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